molecular formula C20H17ClFN3O3 B14108147 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14108147
M. Wt: 401.8 g/mol
InChI Key: MGRVJBUBUGWGDF-UHFFFAOYSA-N
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Description

“3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” is a complex organic compound that features multiple functional groups, including hydroxyl, chloro, and fluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This might involve cyclization reactions starting from appropriate precursors.

    Introduction of the phenyl groups: This could be achieved through coupling reactions such as Suzuki or Heck coupling.

    Functional group modifications: Introduction of hydroxyl, chloro, and fluoro groups might be done through selective halogenation and hydroxylation reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen groups or to convert ketones to alcohols.

    Substitution: Halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in polar solvents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic synthesis.

Biology

Due to its structural complexity, it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Industry

The compound might find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The unique combination of functional groups in “this compound” might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C20H17ClFN3O3

Molecular Weight

401.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H17ClFN3O3/c1-10-8-15(27)13(9-14(10)21)17-16-18(24-23-17)20(28)25(6-7-26)19(16)11-2-4-12(22)5-3-11/h2-5,8-9,19,26-27H,6-7H2,1H3,(H,23,24)

InChI Key

MGRVJBUBUGWGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)F)O

Origin of Product

United States

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